Ethyl 3-fluorobenzoate is an organic compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol. It is characterized by the presence of a fluorine atom at the meta position of the benzene ring, which influences its chemical properties and reactivity. This compound appears as a colorless liquid with a boiling point of approximately 208 °C and a density of 1.136 g/cm³ . Ethyl 3-fluorobenzoate is often utilized in various chemical syntheses and research applications due to its unique structure.
One documented application of Ethyl 3-fluorobenzoate is as a starting material in organic synthesis. A study published by Sigma-Aldrich describes its use in the synthesis of [2-(3-fluorophenyl)allyl]trimethylsilane, a compound potentially useful in further organic transformations ().
Several methods exist for synthesizing ethyl 3-fluorobenzoate:
Ethyl 3-fluorobenzoate finds applications in various fields:
Several compounds share structural similarities with ethyl 3-fluorobenzoate. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Ethyl Benzoate | No fluorine | Commonly used as a flavoring agent |
Methyl 3-fluorobenzoate | Methyl group instead of ethyl | Lower boiling point; different solubility |
Propyl 3-fluorobenzoate | Propyl group instead of ethyl | Varying hydrophobicity; potential for different biological activity |
Ethyl 4-fluorobenzoate | Fluorine at para position | Different reactivity patterns compared to meta-substituted analogs |
Ethyl 3-fluorobenzoate's unique placement of the fluorine atom at the meta position provides distinct reactivity and interaction profiles compared to its analogs. This specificity makes it valuable for targeted applications in synthetic chemistry and material science.
The primary synthesis method involves Fischer esterification, where 3-fluorobenzoic acid reacts with ethanol under acidic catalysis. This equilibrium-driven reaction typically employs sulfuric acid (H₂SO₄), boron trifluoride-methanol (BF₃·MeOH), or Lewis acids as catalysts. Key parameters include:
Under optimized conditions, the esterification achieves yields exceeding 85%. However, equilibrium limitations necessitate excess ethanol or water removal via Dean-Stark distillation. Recent studies demonstrate UiO-66-NH₂, a metal-organic framework (MOF), as a heterogeneous catalyst, reducing reaction time to 10 hours while maintaining high yields.
Catalytic systems have been refined to enhance efficiency and selectivity:
N-bromosuccinimide (NBS) emerges as a superior catalyst under mild conditions, enabling solvent-free reactions and near-quantitative yields. Mechanochemical methods using magnesium nitride or indium trichloride achieve 91% conversion in 90 minutes but face challenges in isolation due to residual salts.
Continuous flow reactors address scalability and safety concerns in batch processes. A vortex fluidic device (VFD) enables solventless esterification through vibrational energy, achieving rapid reactions in dynamic thin films. Key advantages include:
For example, the VFD promotes Faraday waves that enhance shear rates, accelerating ester formation. This methodology aligns with process intensification goals, minimizing waste and energy consumption.
Industrial purification involves distillation and chromatography:
Method | Application | Purity | Yield |
---|---|---|---|
Distillation (DC1) | Separates ethyl 3-fluorobenzoate from AA | >99% | 87–89% |
Chromatography | Silica gel, hexane/ethyl acetate | >99% | 87–89% |
Phase Separation | AlCl₃·6H₂O-induced water removal | >95% | 95% |
Conventional processes face challenges with ternary azeotropes, requiring large water additions for separation. The AlCl₃·6H₂O-catalyzed method simplifies purification by enabling phase separation without added water, reducing energy consumption by 67% compared to H₂SO₄-based systems.
Ethyl 3-fluorobenzoate, with the molecular formula C₉H₉FO₂ and molecular weight of 168.16 g/mol, represents a fluorinated aromatic ester compound characterized by a benzene ring substituted with a fluorine atom at the meta position and an ethyl ester functional group [1] [2] [3]. The compound exists as a colorless to almost colorless clear liquid at room temperature, with a specific gravity of 1.136 g/mL at 25°C [3] [4] [5]. The molecular structure exhibits the characteristic planar aromatic ring system with the ester group adopting a configuration that minimizes steric interactions [2] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₉FO₂ | [1] [2] |
Molecular Weight | 168.16 g/mol | [1] [5] |
Density | 1.136 g/mL (25°C) | [1] [5] |
Refractive Index | 1.485-1.49 | [1] [6] |
Physical State | Liquid | [3] [7] |
The canonical SMILES representation CCOC(=O)C1=CC(=CC=C1)F illustrates the structural connectivity, where the fluorine substituent occupies the meta position relative to the carboxylate group [4]. The International Union of Pure and Applied Chemistry name confirms the systematic nomenciation as ethyl 3-fluorobenzoate, with the InChI key SMMIKBXLEWTSJD-UHFFFAOYSA-N providing unique molecular identification [1] [2] [4].
While specific X-ray crystallographic data for ethyl 3-fluorobenzoate remains limited in the literature, structural studies of related fluorinated benzoate esters provide valuable insights into the crystallographic behavior of this compound class [8] [9]. Research on similar fluorinated aromatic esters demonstrates that these compounds typically exhibit planar molecular geometries with minimal deviation from planarity due to the small steric footprint of the fluorine atom [8] [10]. The crystal structures of fluorinated benzoate derivatives reveal that the benzene ring maintains its aromatic character with typical carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms [9] [10].
Studies of related compounds such as ethyl 4-amino-3,5-difluorobenzoate have shown that fluorine substitution in the aromatic ring leads to quinoid character distortion, particularly when fluorine atoms are positioned in ortho relationships [8]. The presence of the fluorine atom at the meta position in ethyl 3-fluorobenzoate is expected to minimize such distortions while maintaining the overall planarity of the aromatic system [8] [10]. Crystal packing in fluorinated benzoate esters is typically governed by weak intermolecular interactions including carbon-hydrogen to fluorine contacts and aromatic stacking interactions [8] [9].
Theoretical studies utilizing density functional theory methods have been extensively applied to understand the electronic structure of fluorinated aromatic compounds [11] [12] [13]. Computational modeling of ethyl 3-fluorobenzoate electronic structure can be approached through various quantum mechanical methods, with hybrid functionals such as B3LYP and M06-2X providing reliable geometries and energetic properties for fluorinated organic molecules [11] [12]. The presence of the electronegative fluorine atom significantly influences the electron density distribution within the aromatic ring, creating localized regions of electron deficiency that affect both reactivity and intermolecular interactions [11] [10].
Molecular orbital calculations reveal that the highest occupied molecular orbital energy levels in fluorinated benzoate esters are typically lowered by 0.10 to 0.22 eV compared to their non-fluorinated analogs, while the lowest unoccupied molecular orbital levels are lowered by 0.12 to 0.41 eV [10]. The fluorine substitution pattern directly influences the dipole moment and electrostatic potential surface, with meta-fluorinated compounds exhibiting distinct electronic properties compared to ortho or para isomers [11] [10]. Time-dependent density functional theory calculations provide insights into the electronic excitation properties and optical behavior of the compound [13] [10].
The thermal characteristics of ethyl 3-fluorobenzoate encompass both its phase transition behavior and thermal stability under varying temperature conditions [3] [7] [14]. The compound exhibits a melting point of -34°C, indicating its liquid state under standard laboratory conditions [3] [7]. The boiling point occurs at 209°C at atmospheric pressure, with alternative literature values reporting 94-95°C at reduced pressure of 16 mmHg [1] [3] [5]. These thermal properties reflect the influence of both the aromatic ring system and the fluorine substitution on intermolecular forces and molecular packing [15] [16].
Aromatic ester compounds typically exhibit characteristic endothermic melting transitions with peak temperatures corresponding to the solid-liquid phase change [15] [19]. The enthalpy of fusion for similar aromatic esters ranges from 40 to 160 J/g, depending on molecular weight and intermolecular interactions [15]. The differential scanning calorimetry heating rate significantly influences peak shape and apparent transition temperatures, with optimal rates of 0.5-2 K/min recommended for accurate thermal analysis [19]. The presence of impurities typically broadens melting peaks and shifts transition temperatures, allowing for purity assessment through peak analysis [19].
The vapor pressure behavior of ethyl 3-fluorobenzoate follows the Clausius-Clapeyron relationship, with vapor pressure increasing exponentially with temperature [14] [20]. At 25°C, the compound exhibits a vapor pressure of 0.2±0.4 mmHg, indicating relatively low volatility under ambient conditions [14]. This low vapor pressure is consistent with the molecular weight and intermolecular forces present in the fluorinated aromatic ester structure [14] [20].
The temperature dependence of vapor pressure can be described by the Antoine equation or modified versions that account for the specific molecular interactions in fluorinated compounds [20]. The influence of temperature on vapor pressure becomes particularly significant at elevated temperatures, where the compound approaches its normal boiling point [20]. Vapor pressure data is essential for understanding evaporation rates, distillation behavior, and environmental fate of the compound under various temperature conditions [14] [20].
The solubility characteristics of ethyl 3-fluorobenzoate in organic solvents reflect the balance between intermolecular forces, molecular size, and solvent-solute compatibility [21] [22] [23]. As a fluorinated aromatic ester, the compound exhibits excellent solubility in most organic solvents while remaining essentially insoluble in water [22] [23]. This solubility pattern is typical for aromatic esters, where the hydrophobic aromatic ring and ester functionality favor dissolution in non-polar and moderately polar organic media [24] [23] [25].
Temperature significantly influences the solubility of aromatic esters in organic solvents, with solubility generally increasing with temperature following thermodynamic principles [26] [27] [20]. For compounds structurally similar to ethyl 3-fluorobenzoate, solubility studies demonstrate enhanced dissolution at elevated temperatures due to increased molecular motion and weakened intermolecular interactions [26] [20]. The temperature coefficient of solubility varies depending on the specific solvent system and the nature of solute-solvent interactions [27] [20].
Experimental solubility determinations for aromatic compounds typically employ the synthetic method with laser monitoring to detect saturation points across temperature ranges from 291 to 356 K [26]. The solubility data can be successfully correlated using empirical equations and thermodynamic models, with mean absolute errors typically less than 1% for well-characterized systems [26]. The molar dissolution enthalpy provides thermodynamic insights into the solution process and can be determined from temperature-dependent solubility measurements [26] [27].
The dissolution of ethyl 3-fluorobenzoate in organic solvents involves multiple intermolecular interaction mechanisms including van der Waals forces, dipole-dipole interactions, and hydrogen bonding [28] [24] [29]. The fluorine atom introduces both steric and electronic effects that influence solvent selection and solubility behavior [28] [30]. In polar solvents such as ethanol and acetonitrile, the compound can engage in weak hydrogen bonding interactions through the carbonyl oxygen and fluorine atoms [28] [30].
Studies of ester essential oils demonstrate that fluorinated aromatic esters exhibit optimal solubility in ethanol and polyethylene glycol solvents, with the choice of solvent affecting both solubility and chemical composition [30]. The solvent-solute interaction strength can be quantified through activity coefficients and excess thermodynamic properties, which provide insights into molecular-level interactions [28] [20]. In non-polar solvents such as hexane and chloroform, dissolution is primarily governed by London dispersion forces and aromatic-aromatic interactions [23] [27].
Irritant